molecular formula C8H13NO2 B15278021 (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid

(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid

Cat. No.: B15278021
M. Wt: 155.19 g/mol
InChI Key: PYQPZOZULLHXKK-COBSHVIPSA-N
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Description

(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation of cyclohexenone with malonic acid, followed by decarboxylation and amination. The reaction conditions typically include the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of cyclohexenone derivatives followed by amination. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amino acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated amino acids.

    Substitution: Formation of N-substituted amino acids.

Scientific Research Applications

(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced solubility and photoluminescence.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The cyclohexene ring and amino acid moiety allow for versatile binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohex-1-en-1-yl)acetic acid: Similar structure but lacks the amino group.

    Cyclohexenone: A precursor in the synthesis of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid.

    Poly[2-(cyclohex-2-en-1-yl)aniline]: A polymer derivative with different applications.

Uniqueness

This compound is unique due to its chiral center and the presence of both an amino group and a cyclohexene ring

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2R)-2-amino-2-cyclohex-2-en-1-ylacetic acid

InChI

InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11)/t6?,7-/m1/s1

InChI Key

PYQPZOZULLHXKK-COBSHVIPSA-N

Isomeric SMILES

C1CC=CC(C1)[C@H](C(=O)O)N

Canonical SMILES

C1CC=CC(C1)C(C(=O)O)N

Origin of Product

United States

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